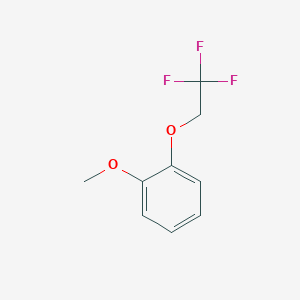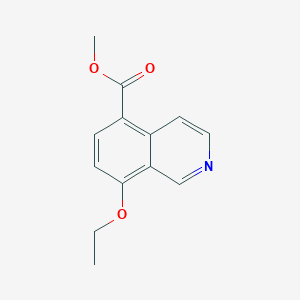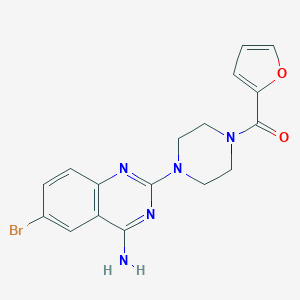
2-(インドリン-3-イル)エタンアミン
概要
説明
2-(Indolin-3-yl)ethanamine, also known as 2-(2,3-dihydro-1H-indol-3-yl)ethanamine, is a chemical compound with the molecular formula C10H14N2. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: One common method for synthesizing indole derivatives involves the Fischer indole synthesis.
Reductive Amination: Another method involves the reductive amination of indole-3-acetaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, 2-(Indolin-3-yl)ethanamine can be produced by catalytic hydrogenation of indole derivatives under high pressure and temperature conditions.
Types of Reactions:
Oxidation: 2-(Indolin-3-yl)ethanamine can undergo oxidation reactions to form various oxidized products.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives.
科学的研究の応用
2-(Indolin-3-yl)ethanamine has a wide range of applications in scientific research:
作用機序
Target of Action
It is known that indole derivatives, which include 2-(indolin-3-yl)ethanamine, bind with high affinity to multiple receptors . This suggests that the compound could interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(Indolin-3-yl)ethanamine could potentially affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
2-(Indolin-3-yl)ethanamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction is significant as it influences the levels of neurotransmitters in the brain, affecting mood and behavior. Additionally, 2-(Indolin-3-yl)ethanamine can bind to serotonin receptors, influencing serotonin signaling pathways .
Cellular Effects
2-(Indolin-3-yl)ethanamine has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate serotonin receptors on the cell surface, leading to changes in intracellular signaling cascades. This activation can result in altered gene expression and metabolic changes within the cell .
Molecular Mechanism
The molecular mechanism of 2-(Indolin-3-yl)ethanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to serotonin receptors, which are G-protein coupled receptors, leading to the activation of downstream signaling pathways. This binding can result in the inhibition of adenylate cyclase, reducing cyclic AMP levels and altering cellular responses. Additionally, 2-(Indolin-3-yl)ethanamine can inhibit monoamine oxidase, preventing the breakdown of neurotransmitters and increasing their availability in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Indolin-3-yl)ethanamine can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 2-(Indolin-3-yl)ethanamine is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air. Long-term exposure to 2-(Indolin-3-yl)ethanamine in in vitro and in vivo studies has shown sustained effects on cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of 2-(Indolin-3-yl)ethanamine vary with different dosages in animal models. At low doses, it can enhance neurotransmitter signaling and improve mood and cognitive function. At high doses, it can cause toxic or adverse effects, such as neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing toxicity .
Metabolic Pathways
2-(Indolin-3-yl)ethanamine is involved in several metabolic pathways. It is metabolized by monoamine oxidase into indole-3-acetaldehyde, which is further converted into indole-3-acetic acid. This metabolic pathway is significant as it regulates the levels of 2-(Indolin-3-yl)ethanamine and its metabolites in the body. The compound also interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2-(Indolin-3-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it can be transported by vesicular monoamine transporters, facilitating its accumulation in synaptic vesicles. This localization is crucial for its role in neurotransmitter signaling .
Subcellular Localization
The subcellular localization of 2-(Indolin-3-yl)ethanamine affects its activity and function. It is primarily localized in synaptic vesicles within neurons, where it can be released into the synaptic cleft upon neuronal activation. This localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell. The compound’s activity is closely linked to its localization, as it needs to be in the right cellular compartment to exert its effects .
類似化合物との比較
2-(Indolin-3-yl)ethanamine can be compared with other indole derivatives:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness:
特性
IUPAC Name |
2-(2,3-dihydro-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,8,12H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMNJHFFARFXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505861 | |
| Record name | 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13078-91-6 | |
| Record name | 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate](/img/structure/B179772.png)







